2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
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Overview
Description
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and dioxolane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5,5,5-trichloro-2,2-dimethylpentanol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium tert-butoxide in DMSO
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products
Substitution: 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
Oxidation: this compound-4-one
Reduction: this compound-4-ol
Scientific Research Applications
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition or modulation of enzymatic activity. The dioxolane ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
- 2-(3-Bromo-5,5,5-trifluoro-2,2-dimethylpentyl)-1,3-dioxolane
- 2-(3-Iodo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane
Uniqueness
2-(3-Bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane is unique due to the combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. The presence of the dioxolane ring further differentiates it from other halogenated compounds, providing unique structural and functional properties.
Properties
CAS No. |
65604-65-1 |
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Molecular Formula |
C10H16BrCl3O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(3-bromo-5,5,5-trichloro-2,2-dimethylpentyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H16BrCl3O2/c1-9(2,6-8-15-3-4-16-8)7(11)5-10(12,13)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
UTMZMZHPLKFOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1OCCO1)C(CC(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
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